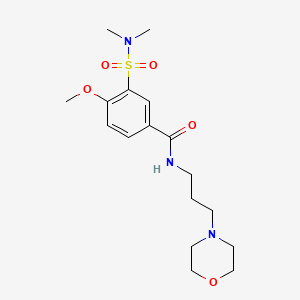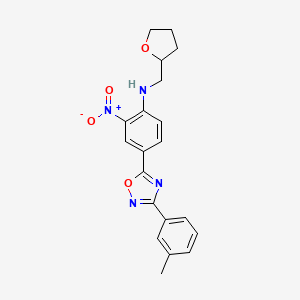
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide reduces pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of new formulations that improve its solubility in water. Another direction is the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.
In conclusion, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has potential applications in various fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation, while its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves a multistep process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopropylamine and dimethylsulfamide to produce N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide.
Scientific Research Applications
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)16-13-14(5-6-15(16)24-3)17(21)18-7-4-8-20-9-11-25-12-10-20/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVDSWYUNUZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)



![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)


